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Compound of Interest

Compound Name:
(R)-2-(2-Fluorophenyl)propanoic

acid

Cat. No.: B13528205

Get Quote

CAS Registry Number: 1630423-26-5 (R-isomer specific) | Formula: C

H

FO

| MW: 168.16 g/mol [1][2]

Executive Summary: The Ortho-Fluorine Advantage
(R)-2-(2-Fluorophenyl)propanoic acid is not merely a fluorinated analog of a standard

"profen" scaffold; it is a strategic tool for conformational restriction and metabolic blocking.[1]

Unlike its para-substituted counterparts, the ortho-fluorine atom exerts a profound steric and

electronic influence, forcing the propanoic acid side chain out of planarity with the phenyl ring.

This "ortho-effect" locks the molecule into a specific bioactive conformation, reducing the

entropic penalty of binding to target proteins (e.g., kinases, COX enzymes). Furthermore, the

C-F bond at the 2-position blocks a common site of metabolic hydroxylation (Phase I

metabolism), significantly extending the half-life of downstream drug candidates.[1]
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High-enantiopurity synthesis is non-negotiable for this building block, as the (S)-enantiomer

often exhibits distinct, sometimes off-target, biological activities.[1] Two primary routes are

recommended: Chemoenzymatic Resolution (Scalable/Industrial) and Asymmetric Alkylation

(High Precision/Lab Scale).[1]

Route A: Chemoenzymatic Kinetic Resolution (Scalable)
This method utilizes the stereoselectivity of lipases (specifically Candida antarctica Lipase B,

CAL-B) to resolve the racemic ester.[1]

Mechanism: CAL-B typically displays high enantioselectivity for the (

)-enantiomer during the hydrolysis of 2-arylpropionate esters.[1] Consequently, the reaction
yields the (

)-acid and leaves the desired (

)-ester unreacted, which is then chemically hydrolyzed to the pure (

)-acid.[1]

Protocol:
Esterification: React racemic 2-(2-fluorophenyl)propanoic acid with ethanol and catalytic H

SO

to form the ethyl ester.

Enzymatic Hydrolysis:

Suspend racemic ethyl ester (100 mmol) in phosphate buffer (pH 7.0) / MTBE biphasic

system (10:1).[1]

Add immobilized CAL-B (Novozyme 435, 10% w/w).[1]

Stir at 30°C. Monitor conversion via chiral HPLC.

Stop Point: At ~50% conversion, the aqueous phase contains the (
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)-acid, and the organic phase contains the enantiopure (

)-ester.[1]

Separation & Hydrolysis:

Basify to pH 8.5, extract the (

)-ester with ethyl acetate.[1]

Hydrolyze the (

)-ester using LiOH in THF/H

O to yield (R)-2-(2-Fluorophenyl)propanoic acid.

Route B: Evans Asymmetric Alkylation (High Precision)
For applications requiring >99% ee without resolution losses, the Evans auxiliary method is the

gold standard.

Protocol:

Acylation: Couple 2-fluorophenylacetic acid with (4R)-4-benzyl-2-oxazolidinone (Evans

Auxiliary) using pivaloyl chloride/Et

N.

Methylation: Treat the imide with NaHMDS at -78°C, followed by MeI. The auxiliary sterically

blocks one face, forcing methylation to yield the (

)-configuration at the

-carbon.[1]

Cleavage: Hydrolyze the auxiliary using LiOH/H

O

to release the free acid.
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Experimental Workflow Visualization
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Figure 1: Chemoenzymatic workflow for the isolation of the (R)-enantiomer using kinetic

resolution.

Chemical Properties & Reactivity Profile
The 2-fluoro substituent significantly alters the reactivity profile compared to the non-fluorinated

parent.

Property Value/Observation Impact on Synthesis

pKa ~3.8 (Predicted)

More acidic than

phenylpropanoic acid (pKa ~4.

[1]3) due to inductive effect of

F. Requires milder bases for

deprotonation.

Acid Chloride Stability High

Stable SOCl

or Oxalyl Chloride conversion;

does not readily racemize

under standard acylation

conditions.

Metabolic Stability High

Ortho-F blocks CYP450-

mediated aromatic

hydroxylation at the 2-position.

[1]

Conformation Twisted

The 2-F atom forces the

-methyl group out of plane

(dihedral angle >45°), creating

a rigid "locked" scaffold.[1]

Applications in Drug Discovery
The (R)-2-(2-Fluorophenyl)propanoic acid scaffold is a "privileged structure" in medicinal

chemistry, often acting as a bioisostere for ibuprofen-like moieties but with enhanced metabolic

stability.[1]
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Conformational Locking in Kinase Inhibitors
In kinase inhibitor design, the "ortho-effect" is exploited to pre-organize the molecule into a

bioactive conformation. The fluorine atom creates a steric clash with the

-methyl group and the carbonyl oxygen, restricting rotation around the phenyl-C

bond. This reduces the entropy loss upon binding to the ATP-binding pocket.

Bioisosterism & Metabolic Blocking
Replacing a hydrogen with fluorine at the ortho-position (Bioisosteric Replacement) serves two

functions:

Lipophilicity Modulation: Increases LogP slightly, improving membrane permeability.

Metabolic Soft-Spot Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to oxidative

cleavage, preventing the formation of potentially toxic phenolic metabolites.

Pharmacophore Logic Diagram
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Figure 2: Pharmacophore analysis detailing how structural features translate to biological

advantages.[1][3][4]
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Validating the enantiomeric excess (ee) is critical. The 2-fluoro group provides a unique handle

for

F NMR analysis, which can be superior to HPLC for rapid checks.[1]

Chiral HPLC Method
Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).[1]

Mobile Phase: Hexane : Isopropanol (98:[1]2) with 0.1% TFA.[1]

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm.

Expected Retention: The (R)-isomer typically elutes second on OJ-H columns (verify with

racemate standard).[1]

F NMR Chiral Analysis
Using a Chiral Solvating Agent (CSA) such as (R)-1-phenylethylamine or Quinine allows for the

direct determination of ee via NMR without derivatization.[1]

Method: Dissolve 5 mg of analyte and 2 equivalents of CSA in CDCl

.

Observation: The

F signal (approx. -118 ppm) will split into two distinct diastereomeric peaks.[1] Integration of
these peaks yields the ee directly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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